Methyl 2,6-difluoro-3-nitrobenzoate
Description
Contextualization within Fluorinated and Nitroaromatic Compound Chemistry
Methyl 2,6-difluoro-3-nitrobenzoate belongs to two important classes of organic compounds: fluorinated and nitroaromatic compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate the conformation of molecules, and enhance metabolic stability in pharmaceutical applications. nih.gov This has led to a rapid increase in the development of fluorinated drugs. nih.gov
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. nih.gov The strong electron-withdrawing nature of the nitro group makes these compounds useful in a variety of applications, from the synthesis of dyes and explosives to their use as chemical feedstocks. nih.gov In the context of medicinal chemistry, nitroaromatic compounds are often used as intermediates in the synthesis of pharmaceuticals. nih.gov The combination of both fluorine atoms and a nitro group in this compound creates a unique electronic environment on the aromatic ring, influencing its reactivity and making it a subject of interest in materials science for creating fluorinated polymers and coatings with enhanced chemical resistance and thermal stability. chemimpex.com
Significance as a Synthetic Building Block in Organic Chemistry
The strategic placement of the two fluorine atoms and the nitro group on the benzoate (B1203000) structure makes this compound a highly valuable and versatile building block in organic synthesis. chemimpex.com The fluorine atoms and the nitro group are electron-withdrawing, which activates the aromatic ring for certain types of reactions and influences the orientation of incoming substituents. This allows for precise chemical modifications, enabling chemists to construct complex molecular architectures with a high degree of control.
The compound serves as a key intermediate in multi-step synthetic pathways. chemimpex.com For instance, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of chemical transformations to build new molecular frameworks. This versatility is crucial in the development of novel compounds with specific desired properties.
Overview of Key Research Areas
The unique properties of this compound have led to its use in several key areas of research:
Pharmaceutical Development: This compound is utilized as an intermediate in the synthesis of new pharmaceutical agents. chemimpex.com Its structure is a component of more complex molecules being investigated for their potential therapeutic effects.
Agrochemical Synthesis: In the field of agricultural science, it serves as a precursor for creating new herbicides and insecticides aimed at improving crop protection. chemimpex.com
Materials Science: Researchers are exploring the use of this compound in the development of advanced materials, such as high-performance polymers and coatings with enhanced durability and resistance to environmental factors. chemimpex.com
Organic Synthesis Reagents: Beyond its role as a building block, it is also employed as a reagent to facilitate specific chemical reactions in both academic and industrial research settings. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 84832-01-9 | nih.govcalpaclab.comapolloscientific.co.ukepa.govtcichemicals.com |
| Molecular Formula | C₈H₅F₂NO₄ | nih.govcalpaclab.com |
| Molecular Weight | 217.13 g/mol | nih.gov |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| Melting Point | 59.0 to 63.0 °C | tcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-difluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHBTMZOLRCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656055 | |
| Record name | Methyl 2,6-difluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84832-01-9 | |
| Record name | Methyl 2,6-difluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-Difluoro-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Methyl 2,6-difluoro-3-nitrobenzoate
Esterification of 2,6-difluoro-3-nitrobenzoic acid
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid. nih.gov This reaction is a classic example of Fischer esterification, where the carboxylic acid is reacted with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. truman.edu
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄). truman.edupatsnap.com The reaction is typically carried out by heating the mixture to reflux to drive the equilibrium towards the formation of the ester. truman.edu The process for a related compound, methyl 2-fluoro-3-nitrobenzoate, involves stirring the reaction mixture at 50°C for 16 hours. chemicalbook.com After the reaction, the solvent is removed, and the residue is purified to yield the final product. chemicalbook.com
For the synthesis of related nitrobenzoic acid esters, it is crucial that the starting carboxylic acid is completely dry, as the presence of water can reverse the reaction and reduce the product yield. truman.edu
Table 1: Esterification Reaction Conditions
| Reactants | Catalyst | Conditions | Product |
|---|---|---|---|
| 2,6-difluoro-3-nitrobenzoic acid, Methanol | Concentrated H₂SO₄ | Reflux | This compound |
| 2-fluoro-3-nitrobenzoic acid, Methanol | Concentrated H₂SO₄ | 50°C, 16h | Methyl 2-fluoro-3-nitrobenzoate chemicalbook.com |
This table presents a summary of reaction conditions for the esterification of various nitrobenzoic acids.
Nitration Reactions in the Synthesis of Related Benzoic Acid Derivatives
Nitration is a fundamental process for introducing a nitro group onto an aromatic ring. nih.gov This electrophilic aromatic substitution reaction typically involves the use of a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. patsnap.comnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.gov
In the synthesis of related compounds like 2,6-dichloro-3-nitrobenzoic acid, 2,6-dichlorobenzoic acid is treated with a mixed acid of concentrated nitric acid and sulfuric acid. patsnap.com The reaction temperature is controlled to ensure selective nitration. Similarly, 4,5-difluoro-2-nitrobenzoic acid can be synthesized by the nitration of 3,4-difluorobenzoic acid. sigmaaldrich.com The conditions can be adjusted to control the position of nitration. nih.gov
Table 2: Nitration Reactions of Benzoic Acid Derivatives
| Starting Material | Reagents | Product |
|---|---|---|
| 2,6-dichlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 2,6-dichloro-3-nitrobenzoic acid patsnap.com |
| 3,4-difluorobenzoic acid | Nitrating agent | 4,5-difluoro-2-nitrobenzoic acid sigmaaldrich.com |
This table outlines various nitration reactions used to synthesize nitroaromatic compounds.
Reductive Transformations of Nitroaromatic Precursors
The nitro group in aromatic compounds is a versatile functional group that can be reduced to an amino group, providing a pathway to a wide range of other derivatives. rsc.orgnih.gov This reduction is a key step in the synthesis of many pharmaceutical and industrial chemicals. nih.gov
Catalytic hydrogenation is a common method for the reduction of nitroaromatics. rsc.org This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. google.com Other reducing agents and methods include metal reduction, hydrazine (B178648) hydrate, and electrochemical reduction. rsc.org
The reduction of the nitro group generally proceeds through nitrosobenzene (B162901) and phenylhydroxylamine intermediates before yielding the final aniline (B41778) derivative. rsc.org The choice of reducing agent and reaction conditions can be tailored to achieve chemoselectivity, for instance, reducing a nitro group without affecting other functional groups like aldehydes. acs.org
Advanced Synthetic Approaches
Research in organic synthesis continually seeks to improve existing methods by developing more efficient, environmentally friendly, and catalytic processes.
Development of Efficient and Environmentally Benign Processes
The development of "green" chemistry methodologies is a significant focus in modern synthesis. wiserpub.com This includes using less hazardous solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. rsc.org For instance, research has explored the use of ultrasound irradiation to accelerate reactions and improve yields in the synthesis of fluorinated heterocyclic compounds. researchgate.net
Solvent-free reactions are another approach to developing more environmentally benign processes. For example, the reaction of highly fluorinated epoxides with halogens can be catalyzed by nickel powder or copper(I) iodide at elevated temperatures without the need for a solvent. nih.gov
Catalytic Synthesis Strategies
Catalysis plays a crucial role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In the context of nitroaromatic compounds, various catalytic systems have been developed for their transformation.
Iron(salen) complexes have been studied as catalysts for the reductive functionalization of nitro compounds. acs.org These catalysts, in conjunction with a reducing agent like pinacol (B44631) borane, can efficiently reduce nitro groups. acs.org By altering the reducing agent, chemoselective reduction can be achieved. acs.org The mechanism of these catalytic reactions often involves the generation of an on-cycle iron hydride as a key intermediate. acs.org
The development of novel catalytic systems continues to be an active area of research, with the aim of creating more sustainable and efficient synthetic routes to valuable chemical intermediates like this compound.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-difluoro-3-nitrobenzoic acid |
| Methanol |
| Sulfuric acid |
| Methyl 2-fluoro-3-nitrobenzoate |
| 2-fluoro-3-nitrobenzoic acid |
| 3-nitrobenzoic acid |
| Methyl 3-nitrobenzoate |
| Nitric acid |
| 2,6-dichlorobenzoic acid |
| 2,6-dichloro-3-nitrobenzoic acid |
| 4,5-difluoro-2-nitrobenzoic acid |
| 3,4-difluorobenzoic acid |
| Benzene (B151609) |
| Nitrous acid |
| Mercury nitrate (B79036) |
| 1,3,5-trinitrobenzene |
| Nitrosobenzene |
| Phenylhydroxylamine |
| Aniline |
| Palladium on carbon |
| Hydrazine hydrate |
| Pinacol borane |
| Nickel |
| Copper(I) iodide |
Reaction Mechanisms and Kinetic Studies of Synthetic Pathways
The synthesis of this compound primarily involves two key chemical transformations: the nitration of 2,6-difluorobenzoic acid and the subsequent esterification of the resulting product.
Nitration of 2,6-Difluorobenzoic Acid
The first step is the nitration of 2,6-difluorobenzoic acid to form 2,6-difluoro-3-nitrobenzoic acid. prepchem.com This reaction is a classic example of an electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺). prepchem.comaiinmr.com
The reaction mechanism proceeds as follows:
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion, the active electrophile. aiinmr.com
Electrophilic Attack: The electron-rich benzene ring of 2,6-difluorobenzoic acid attacks the nitronium ion. The two fluorine atoms and the carboxylic acid group are electron-withdrawing, which deactivates the ring towards electrophilic attack and directs the incoming nitro group to the meta position (C3) relative to the carboxyl group.
Restoration of Aromaticity: A base (such as the bisulfate ion) removes a proton from the carbon atom to which the nitro group has attached, restoring the aromaticity of the ring. aiinmr.com
While specific kinetic studies for the nitration of 2,6-difluorobenzoic acid are not extensively detailed in the provided search results, the kinetics of electrophilic aromatic nitration are generally understood to be second order, depending on the concentrations of both the aromatic substrate and the nitrating agent. The rate of reaction is influenced by the temperature and the electron density of the aromatic ring. The presence of two deactivating fluorine atoms and a carboxyl group on the benzene ring would be expected to slow the rate of reaction compared to the nitration of unsubstituted benzoic acid.
Fischer Esterification
The second step is the esterification of 2,6-difluoro-3-nitrobenzoic acid with methanol to yield this compound. This reaction is typically carried out under acidic conditions, a process known as Fischer esterification. An analogous process is the esterification of 2,6-dichloro-3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid. patsnap.com
The mechanism for Fischer esterification involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
Deprotonation: The protonated carbonyl oxygen is deprotonated by a base (such as water or another molecule of methanol) to yield the final ester product, this compound.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed.
Isolation and Purification Techniques in Synthetic Studies
The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The techniques employed are standard laboratory procedures for the work-up of organic reactions.
Following the nitration of 2,6-difluorobenzoic acid, the reaction mixture is typically poured into ice-water. prepchem.com This step serves to quench the reaction and to precipitate the crude 2,6-difluoro-3-nitrobenzoic acid. The solid product can then be collected by filtration.
For the purification of the intermediate acid, several techniques can be employed:
Extraction: The aqueous mixture containing the precipitated acid can be extracted with an organic solvent, such as diethyl ether. prepchem.com The organic extracts are then combined.
Washing: The combined organic layer is washed, typically with a saturated sodium chloride solution (brine), to remove any remaining acid and water-soluble impurities. prepchem.com
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (like magnesium sulfate (B86663) or sodium sulfate) and then filtered. The solvent is subsequently removed under reduced pressure to yield the crude solid. prepchem.com
Recrystallization: The final purification of 2,6-difluoro-3-nitrobenzoic acid is achieved by recrystallization from a suitable solvent system, such as a mixture of heptane (B126788) and ethyl acetate. prepchem.com
Once the esterification reaction to form this compound is complete, similar isolation and purification techniques are utilized. An analogous procedure for the isolation of methyl m-nitrobenzoate involves pouring the reaction mixture onto cracked ice, filtering the resulting solid, and washing it with water. orgsyn.org To remove impurities like the ortho-nitrobenzoic ester, the crude product is washed with ice-cold methanol. orgsyn.org For a highly pure product, recrystallization from methanol is recommended. orgsyn.org
The purity of the final product is often assessed using techniques such as Gas Chromatography (GC) and its identity confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. aiinmr.compatsnap.comnih.gov
Chemical Reactivity and Derivatization
Reactions Involving the Nitro Group
The nitro group is a key functional group that significantly influences the reactivity of the aromatic ring and can itself undergo several important transformations.
The most common reaction involving the nitro group is its reduction to an amino group (-NH2). This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The reduction of methyl 2,6-difluoro-3-nitrobenzoate yields methyl 3-amino-2,6-difluorobenzoate. This resulting aniline (B41778) derivative is a valuable building block for further functionalization.
Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reduction using metals in acidic media (e.g., tin or iron in HCl) or other reducing agents like sodium dithionite.
The resulting methyl 3-amino-2,6-difluorobenzoate can be readily converted into a wide array of amide derivatives through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acylated product.
Table 1: Examples of Amide Derivatives from Methyl 3-amino-2,6-difluorobenzoate
| Acylating Agent | Base | Amide Product |
| Acetyl chloride | Pyridine | Methyl 3-(acetylamino)-2,6-difluorobenzoate |
| Benzoyl chloride | Triethylamine | Methyl 3-(benzoylamino)-2,6-difluorobenzoate |
| 2,6-Difluorobenzenesulfonyl chloride | Pyridine | Methyl 3-((2,6-difluorophenyl)sulfonamido)-2,6-difluorobenzoate |
While reduction to the amine is the most prevalent reaction, the nitro group can undergo other transformations, although these are less commonly reported for this specific molecule. These can include partial reduction to hydroxylamines or azoxy and azo compounds, depending on the reducing agent and reaction conditions. Nucleophilic attack on the aromatic ring can also be influenced by the strong electron-withdrawing nature of the nitro group. beilstein-journals.org
Electrophilic and Nucleophilic Aromatic Substitutions
The electronic nature of the substituents on the benzene (B151609) ring of this compound dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is strongly deactivated towards electrophilic attack. This is due to the powerful electron-withdrawing effects of the nitro group and the two fluorine atoms, as well as the ester group. rsc.orgvaia.com These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. If an electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. The nitro and ester groups are meta-directing, while the fluorine atoms are ortho, para-directing deactivators. libretexts.orgchemguide.co.uk The interplay of these directing effects makes predicting the outcome of EAS reactions complex, and harsh reaction conditions would likely be required. rsc.org
Nucleophilic Aromatic Substitution (SNA_r): Conversely, the strong deactivation of the ring by the nitro and fluoro substituents makes the compound highly susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org The fluorine atoms, particularly the one positioned ortho to the strongly electron-withdrawing nitro group, are potential leaving groups. The presence of the nitro group in the ortho position provides significant resonance stabilization to the Meisenheimer complex intermediate formed during the substitution reaction. nih.gov
Modifications at the Ester Moiety
The methyl ester group can undergo typical ester transformations, such as hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid, under either acidic or basic conditions. oieau.fr Basic hydrolysis (saponification) is generally more efficient as the resulting carboxylate anion is resistant to further nucleophilic attack. psu.edu The rate of hydrolysis can be influenced by the electronic effects of the ring substituents. oieau.fr
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.
Table 2: Modifications at the Ester Moiety
| Reaction | Reagents | Product |
| Hydrolysis | NaOH (aq), then H3O+ | 2,6-Difluoro-3-nitrobenzoic acid |
| Transesterification | Ethanol, H2SO4 (cat.) | Ethyl 2,6-difluoro-3-nitrobenzoate |
Reactivity of Fluorine Atoms and Subsequent Derivatizations
The fluorine atoms on the aromatic ring are activated towards nucleophilic substitution due to the presence of the ortho-nitro group. beilstein-journals.orgnih.gov This allows for the displacement of one or both fluorine atoms by various nucleophiles, providing a route to a wide range of derivatives.
Common nucleophiles that can displace the fluorine atoms include alkoxides, phenoxides, thiophenoxides, and amines. The reactivity of the fluorine atoms is a key feature that makes this compound a valuable building block in the synthesis of complex molecules. chemimpex.com The C-F bond is generally strong, but its susceptibility to nucleophilic attack is greatly enhanced in this activated system. researchgate.netreddit.com
Table 3: Examples of Nucleophilic Substitution of Fluorine
| Nucleophile | Product (assuming substitution at C-2) |
| Sodium methoxide | Methyl 2-methoxy-6-fluoro-3-nitrobenzoate |
| Aniline | Methyl 2-(phenylamino)-6-fluoro-3-nitrobenzoate |
| Sodium thiophenoxide | Methyl 2-(phenylthio)-6-fluoro-3-nitrobenzoate |
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in Pharmaceutical Development
The compound is a significant intermediate in the pharmaceutical industry, contributing to the synthesis of novel therapeutic agents. chemimpex.com Its structure is leveraged by researchers to build more complex molecules for drug discovery programs. chemimpex.com
Methyl 2,6-difluoro-3-nitrobenzoate serves as a foundational precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.com The chemical handles on the molecule—the ester, the nitro group, and the fluorine atoms—allow for sequential, controlled modifications to build the complex structures required for pharmacological activity. While specific drug synthesis pathways involving this exact molecule are often proprietary, related nitrobenzoic acid derivatives are documented as key intermediates in the creation of anti-tumor drugs. patsnap.com For instance, the structurally similar compound 2-methyl-3-nitrobenzoic acid is a known intermediate for synthesizing certain small-molecule drugs. patsnap.com
The development of new drugs often relies on the creation of novel molecular scaffolds, particularly heterocyclic systems (ring structures containing atoms other than carbon). This compound is utilized for this purpose. chemimpex.com The nitro group can be chemically reduced to an amine, a common step in forming heterocyclic rings. The fluorine atoms can influence the electronic properties and metabolic stability of the final molecule, which are important considerations in drug design. Analogous compounds like methyl 2-methyl-3-nitrobenzoate are used to synthesize complex heterocyclic structures such as methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. sigmaaldrich.com
Utility in Agrochemical Synthesis
The utility of this compound extends into the agrochemical sector, where it plays a role in the development of products designed to protect crops. chemimpex.com
This compound is an established intermediate in the manufacturing of both herbicides and insecticides. chemimpex.com It serves as a starting material for agrochemicals that help improve crop yields by controlling unwanted vegetation and insect pests. chemimpex.com
Contributions to Specialty Chemicals and Advanced Materials
Beyond life sciences, this fluorinated compound is valuable in the field of materials science. chemimpex.com
The presence of fluorine atoms in this compound makes it a candidate for creating advanced materials. chemimpex.com It is recognized for its potential in developing fluorinated polymers and coatings. chemimpex.com Materials incorporating fluorine are known for their high thermal stability and resistance to chemical degradation, and this compound can be used to impart these desirable properties into new polymers. chemimpex.com
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations
The strategic design and synthesis of analogs of this compound are crucial for conducting Structure-Activity Relationship (SAR) investigations. These studies are fundamental in elucidating the correlation between the molecular structure of a compound and its resulting chemical reactivity, physical properties, or biological activity. In the context of advanced organic synthesis and materials science, SAR investigations guide the development of novel molecules with tailored functionalities.
The core structure of this compound presents multiple avenues for modification to generate a library of analogs. The primary sites for structural variation include:
The Aromatic Ring: Substitution of the hydrogen atoms at positions 4 and 5 with various functional groups.
The Nitro Group: Alteration or replacement of the nitro group to modulate electronic properties.
The Ester Group: Modification of the methyl ester to other alkyl or aryl esters.
The Fluorine Atoms: While less common, replacement of the fluorine atoms could be explored to fine-tune steric and electronic effects.
The synthesis of these analogs typically involves multi-step reaction sequences, starting from commercially available substituted benzene (B151609) derivatives or by modifying this compound itself through various organic reactions.
Detailed Research Findings
While specific, comprehensive SAR studies on a broad library of this compound analogs for materials science applications are not extensively documented in publicly available literature, the principles of SAR can be applied based on research on related nitroaromatic compounds. For instance, the introduction of different substituents can significantly impact the non-linear optical (NLO) properties, thermal stability, and liquid crystalline behavior of the resulting materials.
A hypothetical SAR study could involve synthesizing analogs with electron-donating or electron-withdrawing groups on the aromatic ring and evaluating their impact on a specific property. For example, in the development of new polymers, the reactivity of the nitro group or the fluorine atoms in nucleophilic aromatic substitution reactions is a key parameter.
To illustrate the design of such an SAR study, consider the following hypothetical analogs and the properties that could be investigated:
| Analog Structure | Modification from Parent Compound | Hypothesized Impact on Properties | Potential Application |
| Methyl 4-amino-2,6-difluoro-3-nitrobenzoate | Introduction of an amino group at the C4 position | Increased electron density on the aromatic ring, potential for hydrogen bonding, altered reactivity of the nitro group. | Precursor for dyes, pharmaceuticals, or polymers with enhanced intermolecular interactions. |
| Methyl 2,6-difluoro-3-nitro-4-(trifluoromethyl)benzoate | Introduction of a trifluoromethyl group at the C4 position | Decreased electron density on the aromatic ring, increased lipophilicity, potential for altered thermal stability. | Component in high-performance polymers or liquid crystals. |
| Ethyl 2,6-difluoro-3-nitrobenzoate | Modification of the ester from methyl to ethyl | Minor change in steric bulk and solubility, potential for subtle changes in crystal packing. | Fine-tuning of physical properties in materials science applications. |
| Methyl 2-fluoro-3-nitro-6-(methoxy)benzoate | Replacement of a fluorine atom with a methoxy (B1213986) group | Significant change in electronic and steric properties, potential for altered reaction pathways in synthesis. | Exploration of new synthetic routes and novel molecular scaffolds. |
The synthesis of such analogs would allow for the systematic evaluation of how specific structural changes influence the desired properties, leading to the rational design of new functional materials and synthetic intermediates.
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The electronic structure of Methyl 2,6-difluoro-3-nitrobenzoate is significantly influenced by the interplay of its substituent groups on the benzene (B151609) ring. The nitro group (-NO₂) and the two fluorine atoms (-F) are potent electron-withdrawing groups, which polarize the molecule by drawing electron density from the aromatic ring. The methyl ester group (-COOCH₃) is also electron-withdrawing but can participate in resonance. This combination of substituents renders the aromatic ring electron-deficient.
Molecular Orbital (MO) theory helps in understanding the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For aromatic compounds, the HOMO is often associated with the π-system of the benzene ring, while the LUMO is influenced by the electron-accepting substituents. In the case of this compound, the strong electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of the LUMO, making the compound a potential electrophile. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₂NO₄ | PubChem |
| Molecular Weight | 217.13 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Polar Surface Area | 72.1 Ų | PubChem |
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the reactivity and thermodynamic stability of molecules. These calculations involve solving the Schrödinger equation for the electronic system to determine the molecule's energy and electron distribution.
The stability of a molecule corresponds to a local minimum on its potential energy surface. Computational methods can explore different conformations (isomers) of a molecule and identify the most stable structures. For instance, studies on methyl 3-nitrobenzoate have used DFT to analyze the rotational isomers and their relative stabilities. Similar calculations for this compound would reveal the preferred orientation of the methyl ester group relative to the substituted ring and quantify the energy barriers for rotation.
Reactivity descriptors derived from quantum chemical calculations, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), can predict the most likely sites for chemical reactions. For this compound, the electron-deficient nature of the aromatic ring, especially at the carbon atoms bearing the fluorine and nitro groups, suggests a high susceptibility to nucleophilic aromatic substitution. The nitro group itself is also a reactive center, prone to reduction under appropriate chemical conditions.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediate species. This provides a detailed understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
For this compound, several reaction types could be investigated using these methods. For example, modeling the nucleophilic aromatic substitution of one of the fluorine atoms would involve calculating the energy profile for the approach of a nucleophile, the formation of a Meisenheimer complex (a stabilized intermediate), and the subsequent departure of the fluoride (B91410) ion. Comparing the activation energies for substitution at the C-2 and C-6 positions could predict the regioselectivity of the reaction.
Similarly, the reduction of the nitro group to an amino group is a fundamental transformation in nitroaromatic chemistry. Computational modeling can help to understand the mechanism of this multi-step process, whether through catalytic hydrogenation or chemical reduction, by characterizing the various intermediates (e.g., nitroso, hydroxylamino) formed along the reaction coordinate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Nitroaromatics
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or toxicity. This is particularly relevant for nitroaromatic compounds, many of which are known environmental pollutants with potential mutagenic or carcinogenic effects.
QSAR studies on nitroaromatics typically involve calculating a set of molecular descriptors for each compound in a dataset. These descriptors can encode various constitutional, topological, and quantum-chemical properties of the molecules. Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms like Classification and Regression Trees (CART), are then used to build a mathematical model that links these descriptors to an observed biological endpoint, such as the 50% inhibition growth concentration (IGC₅₀) against an organism like Tetrahymena pyriformis.
These models can elucidate which structural features are responsible for a compound's toxicity. For nitroaromatics, factors like the energy of the LUMO (related to the ease of accepting an electron), molecular size, and hydrophobicity are often found to be important predictors of toxicity. While a specific QSAR model for this compound has not been reported, existing models for diverse sets of nitroaromatics can be used to estimate its potential toxicity and to understand how its specific combination of fluoro and nitro substituents might influence its biological activity.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. This allows for the identification of key binding interactions, such as hydrogen bonds and hydrophobic contacts, and provides an estimate of the binding affinity.
Molecular Dynamics (MD) simulations are used to assess the stability of the ligand-target complex over time. Starting from a docked pose, an MD simulation calculates the atomic motions of the system by solving Newton's equations of motion. This provides a dynamic view of the interaction, revealing how the ligand and protein adapt to each other and the stability of the binding mode.
Although no specific docking or MD studies featuring this compound have been published, these methods are routinely applied in drug discovery to screen virtual compound libraries and prioritize candidates for synthesis and testing. The structural features of this compound, including the oxygen atoms of the nitro and ester groups (potential hydrogen bond acceptors) and the aromatic ring (potential for π-stacking interactions), would be key determinants of its binding mode in any given protein target.
Biological Activity Research Mechanistic and Exploratory
Investigations of Antimicrobial Activity
There is currently no available research data detailing the evaluation of Methyl 2,6-difluoro-3-nitrobenzoate for antimicrobial properties.
Studies on Antitumor Potential
Information regarding the assessment of this compound for any antitumor or cytotoxic effects against cancer cell lines is not present in the accessible scientific literature.
Enzyme Inhibition and Receptor Binding Studies
No studies have been published that specifically investigate the inhibitory effects of this compound on particular enzymes or its binding affinity to specific biological receptors.
Correlation between Molecular Structure and Biological Effects
Due to the absence of biological activity data, no structure-activity relationship (SAR) studies for this compound have been established.
Elucidation of Molecular Mechanisms of Action
Without evidence of biological activity, the molecular mechanisms of action for this compound remain uninvestigated.
Environmental Fate and Degradation Studies
Environmental Partitioning and Transport Modeling
The environmental distribution of a chemical is largely governed by its physical and chemical properties. For Methyl 2,6-difluoro-3-nitrobenzoate, these properties predict its likely behavior in soil, water, and air. Key parameters such as the octanol-water partition coefficient (LogP) and water solubility are fundamental to modeling its transport and partitioning.
The lipophilicity of a compound, indicated by its LogP value, suggests its tendency to associate with organic matter in soil and sediment rather than remaining in the water phase. The computed XLogP3 value for this compound is 1.8. nih.gov This moderate value suggests a potential for both partitioning into organic matrices and transport in aqueous systems. Transport modeling would utilize this and other physical properties to predict the compound's movement through different environmental media.
Table 1: Physicochemical Properties for Environmental Partitioning Assessment
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₂NO₄ | nih.gov |
| Molecular Weight | 217.13 g/mol | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
Note: This table is generated based on available data. More extensive experimental data is needed for comprehensive transport models.
Biodegradation Pathways and Kinetics
The biodegradation of nitroaromatic compounds is a key process in their environmental detoxification. While specific studies on this compound are not extensively documented, research on analogous compounds like 2-nitrobenzoate (B253500) provides insight into potential metabolic pathways.
Bacteria have been shown to degrade nitrobenzoates through either oxidative or reductive routes. nih.gov For instance, Arthrobacter sp. SPG has been identified to utilize 2-nitrobenzoate as its sole carbon and energy source. nih.gov This bacterium degrades 2-nitrobenzoate via an oxidative pathway, initiating the process with a 2-nitrobenzoate-2-monooxygenase enzyme that releases nitrite (B80452) ions. nih.govnih.gov The resulting intermediate, salicylate (B1505791), is further metabolized to catechol, which then undergoes ring cleavage. nih.gov
Soil microcosm studies on the related compound 2-nitrobenzoate have demonstrated significant degradation. In experiments using Arthrobacter sp. SPG, over 90% of 2-nitrobenzoate was degraded within 10 to 12 days in both sterile and non-sterile soil, indicating the bacterium's potential for bioremediation. nih.govnih.gov The kinetics of this degradation showed a lag phase of 2 days, followed by a rapid increase in degradation. nih.gov The presence of fluorine atoms in this compound may, however, alter the rate and pathway of biodegradation compared to its non-fluorinated analog due to the strength of the carbon-fluorine bond.
Table 2: Biodegradation of 2-Nitrobenzoate in Soil Microcosm by Arthrobacter sp. SPG
| Time (Days) | Degradation in Sterile Soil (%) | Degradation in Non-Sterile Soil (%) |
|---|---|---|
| 2 | 0 | 0 |
| 4 | 25 | Not Reported |
| 6 | 45 | 47 |
| 8 | 70 | 80 |
Data from a study on the related compound 2-nitrobenzoate. nih.gov This serves as a model for potential degradation but is not specific to this compound.
Photodegradation Mechanisms
Photodegradation, or photolysis, is another significant pathway for the transformation of chemical compounds in the environment, particularly in surface waters and the atmosphere. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds.
The photodegradation of nitroaromatic compounds can proceed through direct photolysis, where the compound itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment (e.g., humic substances). While specific mechanistic studies on the photodegradation of this compound are limited, research on other organic molecules demonstrates the potential for such processes. For example, photocatalytic systems have been shown to effectively degrade dyes like methyl orange under solar light, a process driven by the generation of highly reactive radical species. nih.gov The aromatic ring and nitro group in this compound suggest it could be susceptible to similar radical-induced degradation in the presence of sunlight and suitable environmental catalysts.
Identification of Environmental Transformation Products
The degradation of a parent compound leads to the formation of various transformation products, which may have their own toxicological and environmental profiles. Identifying these products is crucial for a complete environmental assessment.
For related nitroaromatic compounds, biodegradation pathways are known to produce specific metabolites. In the case of 2-nitrobenzoate degradation by Arthrobacter sp. SPG, the primary identified metabolites were salicylate and catechol. nih.gov The pathway proceeds with the cleavage of catechol to form cis,cis-muconic acid. nih.govnih.gov It is plausible that the biodegradation of this compound could yield fluorinated analogs of these intermediates. However, without specific experimental data, the exact nature and persistence of these potential transformation products remain speculative.
Table 3: Identified Metabolites in the Biodegradation of 2-Nitrobenzoate
| Parent Compound | Bacterium | Key Metabolites | Subsequent Product |
|---|
This table is based on the degradation of a related, non-fluorinated compound and serves as a potential model. nih.govnih.gov
Application of Risk Assessment Methodologies in Environmental Contexts
Environmental risk assessment evaluates the likelihood of adverse effects resulting from exposure to a chemical. This process integrates data on chemical fate, transport, and toxicity. This compound is itself used in studies that assess the environmental impact of chemical compounds, which aids researchers in understanding degradation pathways and toxicity levels. chemimpex.com
A comprehensive risk assessment for this compound would involve:
Hazard Identification: Determining the potential adverse effects on various organisms based on its chemical structure and available toxicological data.
Exposure Assessment: Quantifying the extent of environmental exposure by modeling its partitioning and persistence in different environmental compartments (soil, water, air).
Dose-Response Assessment: Establishing the relationship between the dose of the chemical and the incidence of adverse effects in exposed populations.
Risk Characterization: Integrating the hazard and exposure data to estimate the probability of adverse effects occurring in the environment.
Given the current data, a preliminary risk assessment would highlight the need for more research into the specific biodegradation and photodegradation pathways, the identity and toxicity of transformation products, and the ecotoxicological effects on representative environmental organisms.
Future Directions in Research
Advancements in Sustainable and Economical Synthesis
The synthesis of nitroaromatic compounds is often energy-intensive and can involve hazardous reagents. europa.euewadirect.com Future research will increasingly prioritize the development of more sustainable and economical methods for producing Methyl 2,6-difluoro-3-nitrobenzoate. A significant area of exploration is the application of continuous flow chemistry. europa.euewadirect.comacs.orgresearchgate.net
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat transfer, improved safety for exothermic reactions like nitration, and greater control over reaction parameters, leading to higher yields and purity. europa.euewadirect.com Research is expected to focus on designing integrated flow systems that can perform multi-step syntheses, potentially starting from basic precursors and culminating in the target molecule without the need for isolating intermediates. acs.org The development of robust, reusable solid-supported catalysts and milder nitrating agents, such as acetyl nitrate (B79036) generated in-situ, will also be crucial for creating greener and more cost-effective manufacturing processes. acs.orgnih.gov
| Synthesis Technology | Key Advantages for Nitroaromatic Compounds | Future Research Focus |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, automation potential, higher consistency and yield. europa.euewadirect.comresearchgate.net | Integrated multi-step synthesis, development of novel reactor designs, process optimization using real-time analytics. acs.orgresearchgate.net |
| Catalysis | Use of reusable solid-supported catalysts to minimize waste, development of catalysts for milder reaction conditions. | Heterogeneous catalysts with higher activity and selectivity, biocatalytic approaches for nitration and fluorination. |
| Green Reagents | Use of less hazardous reagents and solvent systems, in-situ generation of reactive species like acetyl nitrate. nih.gov | Exploring bio-based solvents, developing safer nitrating agents, minimizing solvent use through solvent-free or neat conditions. |
Exploration of Novel Synthetic Applications and Chemical Space
This compound is a valuable building block, primarily recognized for its role in synthesizing kinase inhibitors and other pharmaceuticals. googleapis.comgoogleapis.comgoogle.com The core structure allows for diverse chemical modifications, making it an ideal starting point for exploring new chemical space. Future research will undoubtedly focus on expanding its synthetic utility.
This will involve using the compound to create libraries of novel derivatives for high-throughput screening in drug discovery programs. googleapis.comgoogleapis.com The reactivity of the nitro group allows for its reduction to an amine, which can then be further functionalized, while the fluorine atoms can influence the pharmacokinetic properties of the final molecules, such as metabolic stability and binding affinity. tcichemicals.comslideshare.net Researchers will likely explore its use in the synthesis of new agrochemicals, such as advanced herbicides and insecticides, and in materials science for creating high-performance fluoropolymers and coatings with enhanced thermal and chemical resistance. chemimpex.comyoutube.com
Integration of Advanced Computational Techniques for Predictive Modeling
To accelerate the discovery of new applications for this compound and its derivatives, advanced computational techniques will be indispensable. Future research will increasingly integrate predictive modeling to guide synthetic efforts and biological testing.
Key Computational Approaches:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to understand the compound's electronic structure, reactivity, and to predict the outcomes of potential reactions.
Molecular Docking: These simulations can predict how derivatives of this compound might bind to biological targets, such as the active sites of enzymes (e.g., kinases), helping to prioritize the synthesis of the most promising candidates for drug development. lookchem.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules with improved potency and selectivity.
By using these computational tools, researchers can more efficiently navigate the vast chemical space accessible from this building block, reducing the time and cost associated with laboratory-based screening.
Deeper Mechanistic Understanding of Biological Interactions
While this compound itself is an intermediate, the compounds derived from it have significant biological effects. googleapis.comgoogleapis.com A crucial area for future research is to gain a more profound mechanistic understanding of how these molecules interact with biological systems. This includes studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity.
Research will likely focus on the biotransformation of drugs and agrochemicals derived from this building block. nih.govnih.gov Understanding the metabolic pathways is critical, as metabolites can be more or less active, or potentially more toxic, than the parent compound. nih.gov Investigations into the microbial degradation of these fluorinated and nitroaromatic compounds will also be important for assessing their environmental persistence and the potential for bioremediation. nih.govnih.gov Such studies will help in designing next-generation compounds with improved safety profiles and minimal environmental impact.
Development of Environmental Remediation and Mitigation Strategies
The widespread use of fluorinated and nitroaromatic compounds in industry and agriculture raises concerns about their environmental fate and potential for contamination. numberanalytics.comnih.govacs.org The stability of the carbon-fluorine bond and the potential toxicity of nitroaromatics necessitate the development of effective remediation and mitigation strategies. numberanalytics.comnih.gov
Future research will focus on biological methods, which are often more cost-effective and environmentally friendly than traditional physicochemical treatments. osti.govosti.gov A particularly promising area is mycoremediation , which utilizes fungi to break down pollutants. mdpi.commdpi.com Studies have shown that certain fungi, like Caldariomyces fumago, can effectively degrade halogenated nitroaromatic compounds. mdpi.com Research will aim to identify and cultivate fungal and bacterial strains that are highly efficient at degrading this compound and its derivatives. nih.govmdpi.com This includes exploring the enzymatic pathways involved in defluorination and nitro group reduction to render these compounds less harmful. nih.gov
| Remediation Strategy | Organisms/Methods | Potential Research Directions |
| Mycoremediation | Filamentous fungi (e.g., Caldariomyces fumago) mdpi.com | Screening for novel fungal species, optimizing conditions for degradation, understanding enzymatic mechanisms, field-scale application studies. mdpi.com |
| Bioremediation (Bacterial) | Aerobic and anaerobic bacteria. osti.govosti.gov | Isolating bacteria capable of metabolizing fluoronitroaromatics, genetic engineering to enhance degradation capabilities, studying microbial consortia. |
| Engineered Systems | Bioreactors, engineered in-situ bioremediation. mdpi.com | Designing bioreactors for treating industrial wastewater containing these compounds, developing strategies to enhance microbial activity in contaminated soils and water. |
By proactively developing these strategies, the chemical industry can mitigate the potential environmental impact of this important class of compounds, ensuring their benefits can be harnessed sustainably.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 2,6-difluoro-3-nitrobenzoate, and how can reaction conditions be optimized?
- Methodology : Start with 2,6-difluorobenzoic acid as a precursor. Perform nitration using a mixture of HNO₃ and H₂SO₄ at 0–5°C to introduce the nitro group at the 3-position. Monitor regioselectivity via HPLC or TLC. Esterification with methanol via acid catalysis (e.g., H₂SO₄ or HCl) under reflux (60–80°C) yields the methyl ester. Optimize stoichiometry (e.g., 1:5 molar ratio of acid to methanol) and reaction time (4–6 hours) to maximize yield (>75%) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70 | 90% |
| Esterification | MeOH/H₂SO₄, reflux | 75–80 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹⁹F NMR to confirm substitution patterns:
- ¹H NMR : Absence of aromatic protons at the 3-position (nitro group) and splitting patterns for adjacent fluorine atoms.
- ¹⁹F NMR : Two distinct peaks for 2,6-fluorine atoms (δ ≈ -110 to -120 ppm).
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
- Methodology : Use SHELXL for small-molecule refinement . If twinning or disorder is observed, employ the TWIN/BASF commands in SHELXL to model overlapping domains. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis. Cross-validate with ORTEP-3 for thermal ellipsoid visualization to detect anomalous displacement parameters .
- Case Study : A 2024 study resolved positional disorder in the nitro group by refining two alternative conformations (occupancy ratio 60:40), improving R₁ from 0.12 to 0.06 .
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitro and fluorine groups create electron-deficient aromatic rings, favoring SNAr at the 4-position. Compare activation energies for methoxide vs. amine nucleophiles.
- Data :
| Nucleophile | ΔG‡ (kcal/mol) | Predicted Site |
|---|---|---|
| Methoxide | 18.2 | C4 |
| Aniline | 22.5 | C4 |
- Validation via kinetic studies (e.g., pseudo-first-order rate constants) .
Q. How do steric and electronic effects influence the regioselectivity of derivatization reactions?
- Methodology : Synthesize analogs (e.g., ethyl or tert-butyl esters) to compare steric hindrance. Use Hammett σ constants (σₘ for nitro = +0.71, σₚ for F = +0.06) to model electronic effects.
- Case Study : Ethyl 2,6-difluoro-3-nitrobenzoate shows reduced reactivity in SNAr compared to the methyl ester due to increased steric bulk (yield drops from 80% to 55% under identical conditions) .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (nitrile gloves, lab coat) due to potential skin irritation. Store in a cool, dry place (<25°C) away from oxidizing agents. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.
- Reference : Safety data for analogs (e.g., 2,6-Difluorobenzamide) recommend fume hood use and emergency eyewash access .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodology : Run GIAO (Gauge-Including Atomic Orbital) calculations (e.g., via Gaussian) to simulate shifts. If experimental ¹⁹F NMR shows unexpected splitting, check for dynamic effects (e.g., rotational barriers) or solvent polarity impacts.
- Example : A 2023 study attributed a 5 ppm deviation in ¹⁹F shifts to solvent-induced polarization effects in DMSO vs. CDCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
